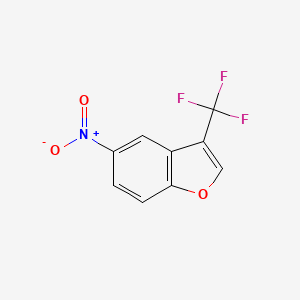
1-Propene, 2,3,3,3-tetrachloro-
概要
説明
1-Propene, 2,3,3,3-tetrachloro-: is an organic compound with the molecular formula C3H2Cl4 . It is a colorless liquid with a high density and a boiling point of approximately 141.38°C . This compound is known for its stability and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Propene, 2,3,3,3-tetrachloro- can be synthesized through the chlorination of propene. The process involves the addition of chlorine to the double bond of propene, resulting in the formation of 1,2-dichloropropane. Further chlorination of 1,2-dichloropropane leads to the formation of 1,1,2,3-tetrachloropropane, which upon dehydrochlorination yields 1-Propene, 2,3,3,3-tetrachloro- .
Industrial Production Methods: The industrial production of 1-Propene, 2,3,3,3-tetrachloro- typically involves a continuous process. This process includes the catalytic dehydrochlorination of 1,1,1,3,3-pentachloropropane in the gas phase to produce the desired compound .
化学反応の分析
Types of Reactions: 1-Propene, 2,3,3,3-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are commonly employed.
Major Products: The major products formed from these reactions include various chlorinated propene derivatives, which have applications in different industrial processes .
科学的研究の応用
1-Propene, 2,3,3,3-tetrachloro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Research studies utilize this compound to understand its effects on biological systems.
作用機序
The mechanism of action of 1-Propene, 2,3,3,3-tetrachloro- involves its interaction with molecular targets and pathways within biological systems. It can inhibit specific enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
1,1,3,3-Tetrachloropropane: This compound has a similar structure but differs in the position of chlorine atoms.
1,1,2,3-Tetrachloropropene: Another similar compound with slight variations in the chlorination pattern.
Uniqueness: 1-Propene, 2,3,3,3-tetrachloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable for various industrial and research applications .
特性
IUPAC Name |
2,3,3,3-tetrachloroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4/c1-2(4)3(5,6)7/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUUGVDRLWLNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343285 | |
| Record name | 1-Propene, 2,3,3,3-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16500-91-7 | |
| Record name | 1-Propene, 2,3,3,3-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031070.png)
![3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031072.png)


![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)








![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)
